

Review of 3-Amino-6-iodopyrazine-2-carboxylic acid in scientific literature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-6-iodopyrazine-2-carboxylic acid

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An In-Depth Technical Guide to **3-Amino-6-iodopyrazine-2-carboxylic Acid**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Pyrazine Scaffold and Its Strategic Importance

The pyrazine ring system, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the development of numerous therapeutic agents. A notable example is Pyrazinamide, a first-line medication for tuberculosis, which underscores the biological significance of this core structure^[1]. Within this class of molecules, functionalized derivatives serve as critical building blocks for creating complex molecular architectures with tailored biological activities.

3-Amino-6-iodopyrazine-2-carboxylic acid is a highly valuable, yet specialized, synthetic intermediate. It combines three key functional groups on the pyrazine core: an amino group, a carboxylic acid, and an iodine atom. This trifecta of functionalities provides medicinal chemists with a versatile platform for molecular elaboration. The amino and carboxylic acid groups are poised for amide bond formation, a fundamental reaction in drug synthesis, while the iodine atom serves as a strategic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or as a key pharmacophoric element itself, capable of forming halogen bonds with protein targets.

This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and pivotal role in the discovery of next-generation targeted therapies.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **3-Amino-6-iodopyrazine-2-carboxylic acid** is essential for its effective use in research and development.

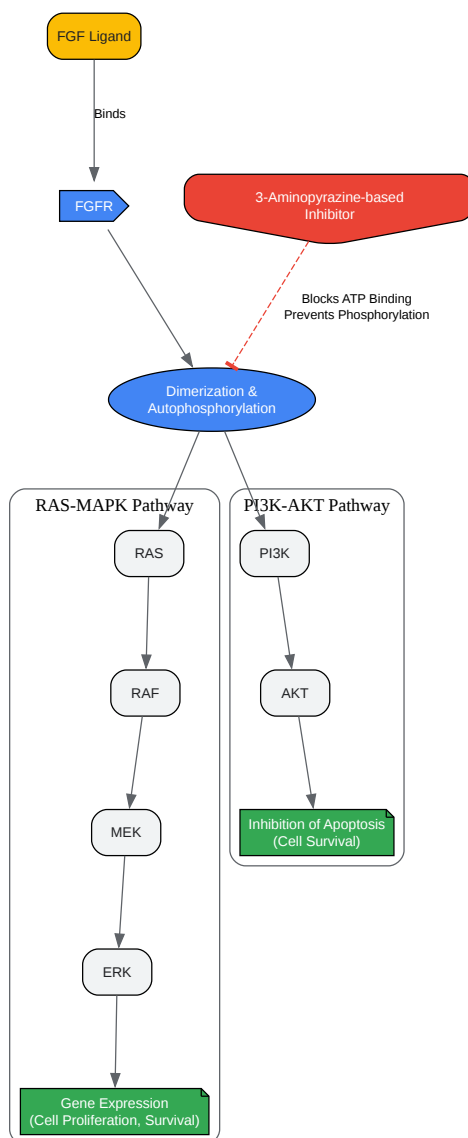
Property	Value	Reference
CAS Number	875781-48-9	[2]
Molecular Formula	C ₅ H ₄ IN ₃ O ₂	
Molecular Weight	265.01 g/mol	[3]
Appearance	Expected to be a solid	
Boiling Point	455.7 °C at 760 mmHg (Predicted)	[3]
Flash Point	229.4 °C (Predicted)	[3]
InChIKey	Not readily available. Analog (bromo): MTNAQEKMSVDTAQ- UHFFFAOYSA-N	[4]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **3-Amino-6-iodopyrazine-2-carboxylic acid** is not prominently documented, its preparation can be logically deduced from established methods for halogenating aminopyrazine systems. The most plausible and efficient strategy is the direct electrophilic iodination of the readily available precursor, 3-aminopyrazine-2-carboxylic acid. The pyrazine ring is activated towards electrophilic substitution by the electron-donating amino group, directing the incoming electrophile to the C-6 position.

Proposed Synthetic Pathway: Direct Electrophilic Iodination

A highly effective reagent for this transformation is N-Iodosuccinimide (NIS), a mild and selective source of electrophilic iodine. The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid, which protonates the pyrazine nitrogen atoms, further activating the ring system.



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- To cite this document: BenchChem. [Review of 3-Amino-6-iodopyrazine-2-carboxylic acid in scientific literature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372445#review-of-3-amino-6-iodopyrazine-2-carboxylic-acid-in-scientific-literature]

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